

An In-depth Technical Guide to Cannabidihexol (CBDH)

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Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidihexol (CBDH), a recently identified phytocannabinoid, is a hexyl homolog of the well-known cannabidiol (CBD). Its discovery has expanded the already complex chemical landscape of Cannabis sativa L. and opened new avenues for pharmacological research. Unlike CBD, which features a pentyl side chain, CBDH possesses a six-carbon alkyl chain attached to the resorcinol core. This structural modification is believed to influence its pharmacokinetic and pharmacodynamic properties. Initial studies have demonstrated that CBDH exhibits analgesic activity in murine models, suggesting its potential as a therapeutic agent for pain management.[1] This technical guide provides a comprehensive overview of the chemical structure of CBDH, its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its known pharmacological effects.

Chemical Structure and Physicochemical Properties

Cannabidihexol, systematically named 5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol, is structurally analogous to cannabidiol (CBD), differing by the addition of one methylene group to the alkyl side chain.[2][3] This seemingly minor alteration is significant, as the length of the alkyl chain in cannabinoids is a known determinant of their affinity for cannabinoid receptors and overall biological activity.



The core structure consists of a resorcinol moiety substituted with an n-hexyl chain and a p-menthadienyl group. The stereochemistry, inherited from its natural precursor, is defined as (1R, 6R)-trans.

Data Presentation: Physicochemical Properties of CBDH

The fundamental properties of **Cannabidihexol** are summarized in the table below for quick reference.

Property	Value	Reference
IUPAC Name	5-hexyl-2-[(1R,6R)-3-methyl-6- (1-methylethenyl)-2- cyclohexen-1-yl]-1,3- benzenediol	[2][3]
Synonyms	CBDH, Cannabidiol-C6, CBD-C6	[3]
CAS Number	2552798-21-5	[3][4]
Molecular Formula	C22H32O2	[2][4]
Molecular Weight	328.5 g/mol	[3]
Appearance	White to off-white crystalline solid	[4]
Solubility	DMF: 50 mg/mL; DMSO: 65 mg/mL; Ethanol: 35 mg/mL	[3]
Storage	Store at -80°C for long-term stability (≥ 2 years)	[3]

Spectroscopic and Pharmacological Data

The unambiguous identification of CBDH was achieved by comparing the spectroscopic data of the isolated natural product with that of a synthetically produced standard.[5] High-resolution mass spectrometry is crucial for distinguishing it from isomers like cannabidiol monomethyl ether (CBDM).



Table: Spectroscopic Identification Data

Technique	Observation	
UHPLC-HRMS	The molecular formula C ₂₂ H ₃₂ O ₂ is confirmed via high-resolution mass spectrometry. Fragmentation patterns are compared with synthetic standards to distinguish CBDH from its isomers. The fragmentation primarily occurs at the terpene moiety.[1]	
¹ H-NMR	Proton NMR is used to confirm the overall structure, including the characteristic signals for the aromatic protons on the resorcinol ring, the olefinic protons of the cyclohexene and isopropenyl groups, and the aliphatic protons of the n-hexyl chain.	
¹³ C-NMR	Carbon NMR confirms the presence of 22 distinct carbon atoms, corroborating the molecular structure determined by other methods.	

Table: Pharmacological Activity Profile

Activity	Model	Observation	Reference
Analgesic	Formalin test in mice (antinociception)	CBDH demonstrates analgesic activity, reducing pain behavior in the murine formalin model.	[1][3]

Experimental Protocols

The following sections detail the methodologies for the synthesis, identification, and pharmacological evaluation of **Cannabidihexol**.



Protocol: Stereoselective Synthesis of (-)-trans-Cannabidihexol

The synthesis of CBDH is typically achieved via a Friedel-Crafts alkylation reaction, which condenses a resorcinol derivative with a monoterpene alcohol under acidic conditions. This protocol is based on established methods for cannabinoid synthesis.

Materials:

- 5-Hexylbenzene-1,3-diol (Hexyl-olivetol)
- (+)-p-Mentha-2,8-dien-1-ol
- Lewis Acid Catalyst (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)
- Anhydrous Dichloromethane (DCM)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

- Dissolve 5-Hexylbenzene-1,3-diol (1.1 equivalents) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
- Add a solution of (+)-p-Mentha-2,8-dien-1-ol (1.0 equivalent) in anhydrous DCM to the flask.
- Cool the reaction mixture to -5 °C using an ice-salt bath.
- Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.0 equivalent) dropwise to the stirred solution.



- Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 20-30 minutes.
- Upon completion, quench the reaction by adding a saturated NaHCO₃ solution.
- Transfer the mixture to a separatory funnel and extract the aqueous phase three times with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
- Filter the solution and concentrate the solvent in vacuo to obtain the crude product.
- Purify the crude mixture using silica gel column chromatography, eluting with a hexane-ethyl acetate gradient to yield pure (-)-trans-**Cannabidihexol**.

Protocol: Identification and Quantification by UHPLC-HRMS

This protocol outlines a general method for the analysis of CBDH in a cannabis matrix, such as a plant extract.

Instrumentation:

- Ultra-High-Performance Liquid Chromatograph (UHPLC) system
- High-Resolution Mass Spectrometer (HRMS), such as an Orbitrap or Q-TOF, equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 μm).[6]
- Mobile Phase A: 5 mM Ammonium Formate in water, pH adjusted to 3.
- Mobile Phase B: Methanol or Acetonitrile.[4][6]
- Flow Rate: 0.4 mL/min.[6]



- Gradient: A typical gradient would start at approximately 70% B, increasing to 95-100% B over several minutes to elute the cannabinoids.
- Column Temperature: 50 °C.[6]
- Injection Volume: 1-5 μL.

Mass Spectrometry Conditions:

- Ionization Mode: ESI, typically in positive mode for better cannabinoid ionization.[4]
- Capillary Voltage: 2.5 3.0 kV.
- Source Temperature: 150 °C.[4]
- Desolvation Temperature: 650 °C.[4]
- Data Acquisition: Full scan mode for identification (monitoring for the exact mass of [M+H]+)
 and targeted MS/MS for fragmentation analysis and quantification.

Protocol: Antinociceptive Evaluation via Formalin Test

The formalin test is a biphasic model of tonic chemical pain used to assess the efficacy of analgesics.

Subjects:

Male Swiss or C57BL/6J mice (25-30 g).

Procedure:

- Acclimate mice to the testing environment (e.g., a transparent observation chamber) for at least 30 minutes before the experiment.
- Administer CBDH (at desired doses, e.g., 1-10 mg/kg) or vehicle control (e.g., a mixture of DMSO, Tween 80, and saline) via intraperitoneal (i.p.) injection.[3]
- After a 30-60 minute pretreatment period, inject 20 μL of a 2.5% formalin solution subcutaneously into the plantar surface of the mouse's hind paw.[7]



- Immediately place the mouse back into the observation chamber and record the cumulative time spent licking or biting the injected paw.
- The pain response is quantified in two distinct phases:
 - Phase I (Acute/Neurogenic Pain): 0-5 minutes post-formalin injection. This phase is due to the direct activation of nociceptors.
 - Phase II (Inflammatory Pain): 20-40 minutes post-formalin injection. This phase involves the release of inflammatory mediators.[7]
- A significant reduction in the time spent licking/biting the paw in either phase, compared to the vehicle control group, indicates an antinociceptive effect.

Mandatory Visualizations Diagram: Structural Relationship of CBD Homologs

Resorcinol + p-Menthadienyl Core

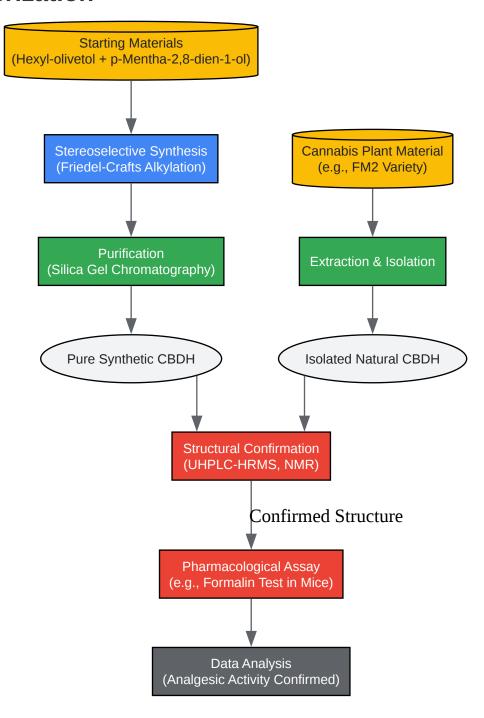




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Caption: Logical diagram illustrating CBDH's place in the homologous series of CBD.

Diagram: Experimental Workflow for CBDH Characterization



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Caption: Experimental workflow for the synthesis, identification, and testing of CBDH.

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